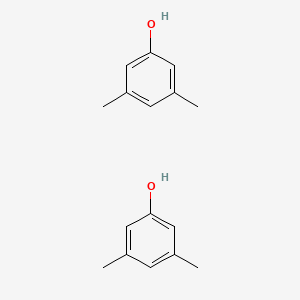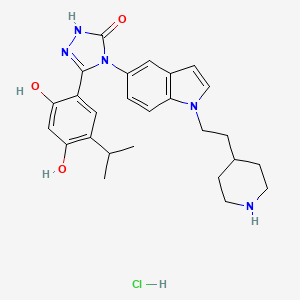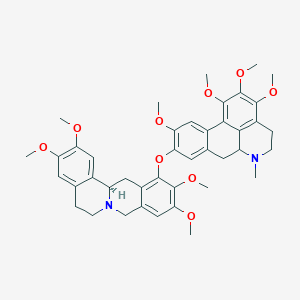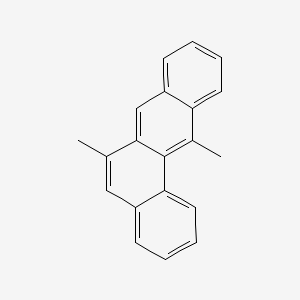
Benz(a)anthracene, 6,12-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene, 6,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 6 and 12 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 6,12-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 6,12-dimethyl- is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent controls to minimize exposure and environmental release .
化学反应分析
Types of Reactions: Benz(a)anthracene, 6,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
Benz(a)anthracene, 6,12-dimethyl- is extensively used in scientific research due to its carcinogenic properties. Some applications include:
Chemistry: Studying the mechanisms of PAH formation and degradation.
Biology: Investigating the effects of PAHs on cellular processes and DNA.
Medicine: Researching the carcinogenic pathways and potential therapeutic interventions.
Industry: Monitoring and controlling environmental pollution caused by PAHs
作用机制
The carcinogenic effects of Benz(a)anthracene, 6,12-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially cancer. The molecular targets include various enzymes involved in the metabolic activation, such as cytochrome P450 .
相似化合物的比较
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
- 9,10-Dimethyl-1,2-benzanthracene
Comparison: Benz(a)anthracene, 6,12-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its reactivity and biological effects. Compared to other dimethyl derivatives, it has distinct metabolic pathways and carcinogenic potency .
属性
CAS 编号 |
568-81-0 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
6,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)20-14(2)17-9-5-3-8-16(17)12-19(13)20/h3-12H,1-2H3 |
InChI 键 |
NHXNPBTUMFWNNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C3=C(C4=CC=CC=C4C=C13)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
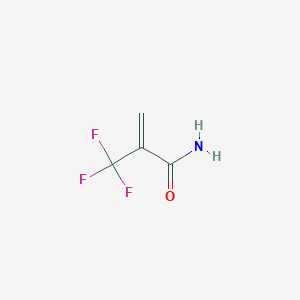
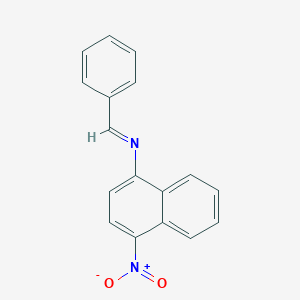
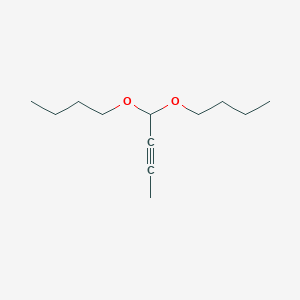
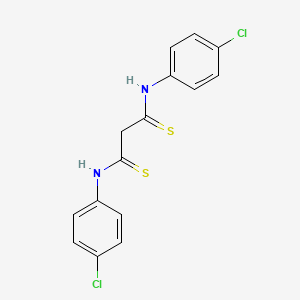

![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)


